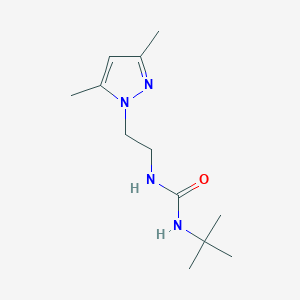

1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Structure-Based Design and Biological Evaluation

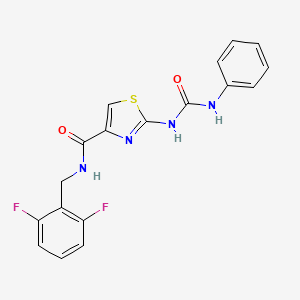

Research focused on the design and synthesis of N-pyrazole, N'-thiazole ureas, including compounds structurally similar to "1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea", has been undertaken to develop potent inhibitors of p38α mitogen-activated protein kinase (MAPK). These compounds, designed through structure-based approaches, show significant potential in inhibiting p38α activity, an enzyme involved in cellular responses to stress and cytokines (Getlik et al., 2012).

Chemical Synthesis and Catalyst Design

Investigations into the synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst highlight the versatility of similar compounds in facilitating multicomponent reactions. This method demonstrates the compound's role in promoting domino Knoevenagel condensation, Michael addition, and cyclocondensation, indicating its utility in organic synthesis and potential applications in creating complex heterocyclic structures (Li et al., 2017).

Material Science and Gelation Properties

In the field of material science, compounds structurally related to "this compound" have been explored for their gelation properties. Research demonstrates the capability of these compounds to form hydrogels under specific conditions, with potential applications in drug delivery systems and tissue engineering. The gelation process and the resulting material properties can be tuned by varying the anionic components, indicating the compound's role in developing responsive and adaptable materials (Lloyd & Steed, 2011).

Antibacterial Applications

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which may include structures related to the specified compound, showcases the potential antibacterial applications of these molecules. Research into their activity against various bacterial strains suggests their utility in developing new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria (Azab et al., 2013).

Properties

IUPAC Name |

1-tert-butyl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O/c1-9-8-10(2)16(15-9)7-6-13-11(17)14-12(3,4)5/h8H,6-7H2,1-5H3,(H2,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECYPFRBJHKDQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)

![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)

![N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide](/img/structure/B2369086.png)

![3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369087.png)

![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)

![N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2369092.png)